(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
Control peptide version of dynamin inhibitory peptide, myristoylated. It is an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis.
Brand Name:
Vulcanchem
CAS No.:
251634-22-7
VCID:
VC0549486
InChI:
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
SMILES:
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N
Molecular Formula:
C61H107N19O14
Molecular Weight:
1330.64
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
CAS No.: 251634-22-7
Cat. No.: VC0549486
Molecular Formula: C61H107N19O14
Molecular Weight: 1330.64
Purity: >99 %
* For research use only. Not for human or veterinary use.
Specification
| Description | Control peptide version of dynamin inhibitory peptide, myristoylated. It is an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis. |
|---|---|
| CAS No. | 251634-22-7 |
| Molecular Formula | C61H107N19O14 |
| Molecular Weight | 1330.64 |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
| Standard InChI | InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
| Standard InChI Key | IFTSFTVOMZTNME-ZUSDHBTASA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N |
| SMILES | CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
| Boiling Point | N/A |
| Melting Point | N/A |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator